{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine
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Description
{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a useful research compound. Its molecular formula is C11H12ClN3O and its molecular weight is 237.69. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target various receptors in the central nervous system .
Mode of Action
It is known that similar compounds act in the central nervous system rather than directly on skeletal muscle .
Biochemical Pathways
Similar compounds have been found to influence a wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer effects .
Pharmacokinetics
Similar compounds have been found to be rapidly and completely absorbed, metabolized in the liver, and excreted largely as metabolites .
Result of Action
Similar compounds have been found to exhibit remarkable anti-inflammatory activity when compared with standard drugs .
Action Environment
It is known that environmental processes can substantially influence the isomeric composition of organic pollutants, which could potentially affect the action of this compound .
Biological Activity
{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article summarizes the available research findings regarding its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClN3O
- Molecular Weight : 237.69 g/mol
- CAS Number : 785725-61-3
The compound features a chlorophenyl group and an oxadiazole moiety, which are significant in determining its biological activity.
Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the chlorophenyl group may enhance these activities through various mechanisms:
- Antioxidant Activity : Oxadiazoles are known to scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in pathological processes, such as proteases or kinases.
- Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways.
Anticancer Activity
A study investigating oxadiazole derivatives demonstrated significant anticancer potential against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest. Specifically, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models.
Antimicrobial Properties
Research has shown that oxadiazole derivatives possess antimicrobial properties against a range of pathogens. In particular, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections.
Case Study 1: Anticancer Efficacy
In a controlled study published in Pharmaceutics, researchers evaluated the anticancer effects of oxadiazole derivatives on human cancer cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways and inhibited cell proliferation significantly compared to control groups .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Summary Table of Biological Activities
Activity Type | Effectiveness | Mechanism |
---|---|---|
Anticancer | High | Induction of apoptosis; cell cycle arrest |
Antimicrobial | Moderate | Inhibition of bacterial growth |
Antioxidant | Significant | Scavenging free radicals; reducing oxidative stress |
Properties
IUPAC Name |
2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O/c1-13-7-6-10-14-11(16-15-10)8-4-2-3-5-9(8)12/h2-5,13H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZMGVNRUPMCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=NOC(=N1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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